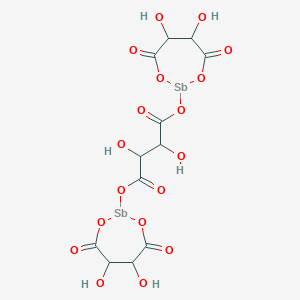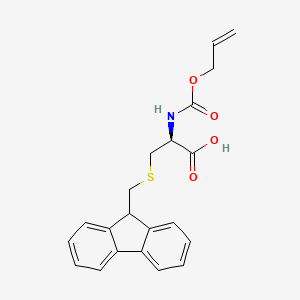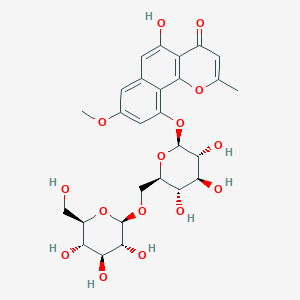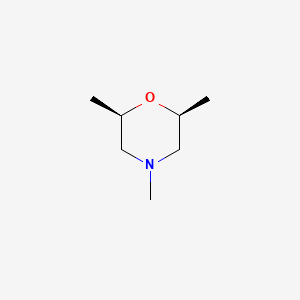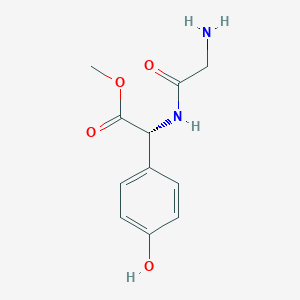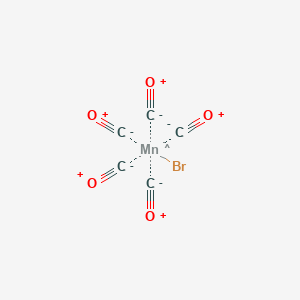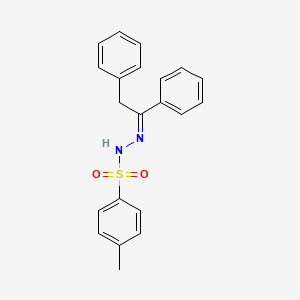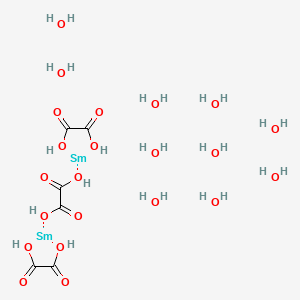
Samarium(III)-oxalat-decahydrat
描述
Samarium(III)-oxalat-decahydrat: is a chemical compound consisting of samarium, a rare earth element, combined with oxalate ions and ten water molecules. This compound is known for its unique properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Samarium(III)-oxalat-decahydrat typically involves the reaction of samarium(III) salts with oxalic acid in an aqueous solution. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using samarium(III) oxide or samarium(III) chloride as starting materials. These materials are reacted with oxalic acid under controlled conditions to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
Samarium(III)-oxalat-decahydrat: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form samarium(III) oxide.
Reduction: : Reduction reactions can convert the compound back to samarium(III) salts.
Substitution: : Substitution reactions can replace the oxalate ion with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include samarium(III) oxide, samarium(III) chloride, and various substituted samarium complexes.
科学研究应用
Samarium(III)-oxalat-decahydrat: has several scientific research applications, including:
Chemistry: : Used as a precursor for synthesizing other samarium compounds and materials.
Biology: : Employed in biological studies to understand the role of rare earth elements in biological systems.
Medicine: : Investigated for potential therapeutic applications, such as in cancer treatment.
Industry: : Utilized in the production of luminescent materials and catalysts for various industrial processes.
作用机制
The mechanism by which Samarium(III)-oxalat-decahydrat exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological or chemical changes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Samarium(III)-oxalat-decahydrat: can be compared with other similar compounds, such as:
Samarium(III) nitrate: : Both compounds contain samarium(III) ions but differ in their anionic components.
Samarium(III) bromide: : Similar in composition but with bromide ions instead of oxalate.
Other rare earth oxalates: : Similar in structure but with different central metal ions.
These compounds share similarities in their chemical properties but differ in their specific applications and reactivity.
属性
IUPAC Name |
oxalic acid;samarium;decahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.10H2O.2Sm/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPDQYODFRQYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Sm].[Sm] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H26O22Sm2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


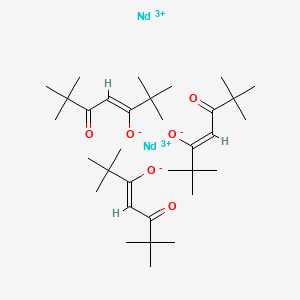
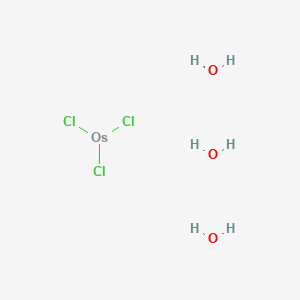
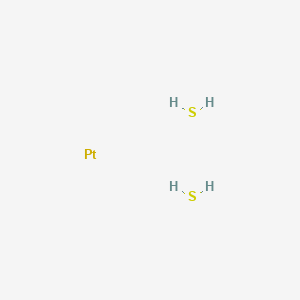
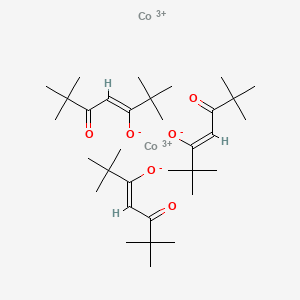
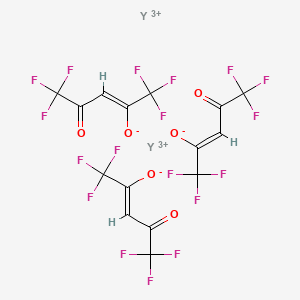
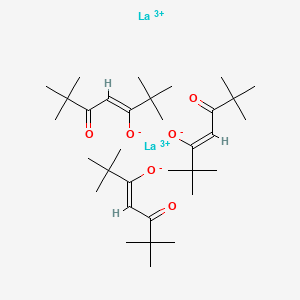
![trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B8086157.png)
